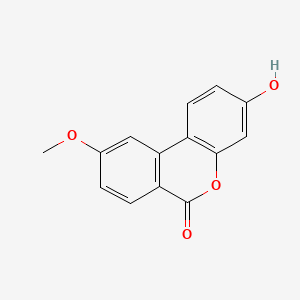
9-O-Methyl-isourolithin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-O-Methyl-isourolithin A is a derivative of urolithin, a class of compounds produced by the gut microbiota from ellagitannins and ellagic acid found in various fruits and nuts. These compounds have garnered significant interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Methyl-isourolithin A typically involves the methylation of isourolithin A. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9-O-Methyl-isourolithin A can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference standard in analytical chemistry for the study of urolithin metabolites.
Biology: Investigated for its role in modulating gut microbiota and its potential prebiotic effects.
Medicine: Explored for its anti-inflammatory, antioxidant, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 9-O-Methyl-isourolithin A involves several pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-cancer: It induces apoptosis in cancer cells and inhibits cell proliferation.
Mitochondrial Function: It enhances mitochondrial biogenesis and function, which is crucial for muscle health and performance.
Vergleich Mit ähnlichen Verbindungen
Urolithin A: Known for its anti-inflammatory and antioxidant properties.
Urolithin B: Exhibits similar biological activities but with different potency and efficacy.
Isourolithin A: The precursor to 9-O-Methyl-isourolithin A, sharing many of its beneficial properties.
Uniqueness: this compound stands out due to its enhanced bioavailability and stability compared to its non-methylated counterparts. This makes it a more potent candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C14H10O4 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
3-hydroxy-9-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O4/c1-17-9-3-5-11-12(7-9)10-4-2-8(15)6-13(10)18-14(11)16/h2-7,15H,1H3 |
InChI-Schlüssel |
NLTJGFZKNBGIFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)OC3=C2C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


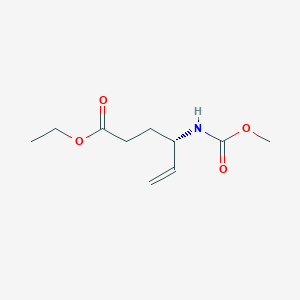
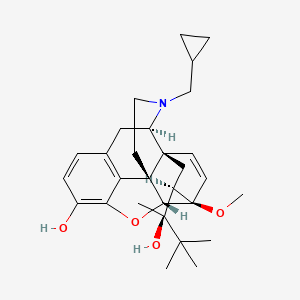
![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
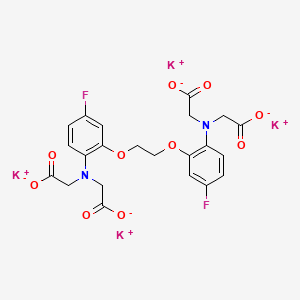
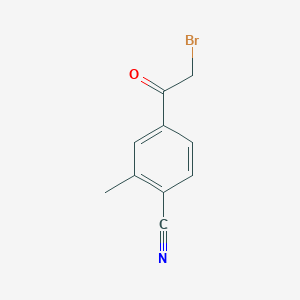
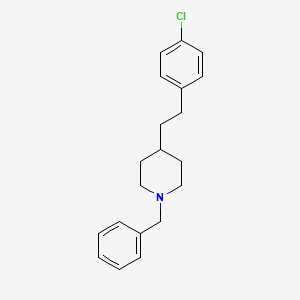
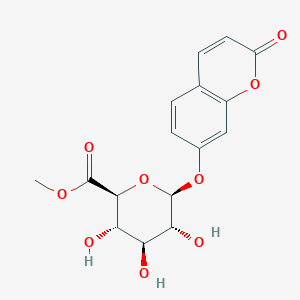
![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)
![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)
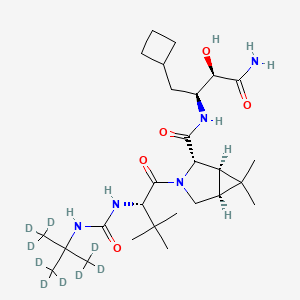
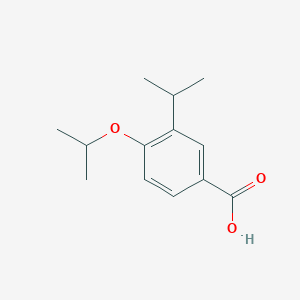
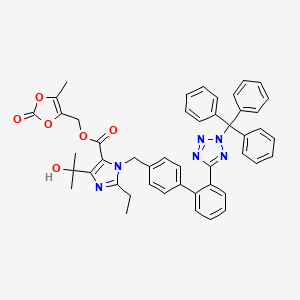

![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)
